![molecular formula C7H4N4 B1401075 Pyrazolo[1,5-a]pyrazine-3-carbonitrile CAS No. 1331768-75-2](/img/structure/B1401075.png)
Pyrazolo[1,5-a]pyrazine-3-carbonitrile
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine-3-carbonitrile is a nitrogen-containing heterocycle . It’s an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Chemical Reactions Analysis
The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound, followed by heterocyclization upon nucleophilic attack of the amino in the carboxamide group with elimination of H2O molecule to afford the corresponding spiro derivatives .
Physical And Chemical Properties Analysis
This compound exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm−3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .
Applications De Recherche Scientifique
Synthèse des pyrazolo[1,5-a]pyrimidines 3-séléniées
Un protocole simple a été mis au point pour accéder aux pyrazolo[1,5-a]pyrimidines 3-séléniées à partir de pyrazoles aminés, de chalcones et de diséléniures de diaryle/dialkyle facilement disponibles . Cette méthodologie catalysée par I2 est très utile pour la synthèse d'une large gamme de dérivés fonctionnalisés de 3-(aryl/alkylselanyl)pyrazolo[1,5-a]pyrimidine .
Fluorophores
Les fluorophores à base de pyrazolo[1,5-a]pyrimidines ont été identifiés comme des composés stratégiques pour les applications optiques en raison de plusieurs caractéristiques clés . Ils présentent une méthodologie de synthèse plus simple et plus verte et des propriétés photophysiques réglables . Les PP portant des groupes aryles simples permettent de bonnes intensités d'émission à l'état solide .
Applications anticancéreuses
Les dérivés de pyrazolo[1,5-a]pyrazine-3-carbonitrile présentent des applications anticancéreuses potentielles . Cependant, les détails spécifiques de cette application ne sont pas disponibles dans les résultats de la recherche.
Synthèse d'échafaudages de pyrazolo[3,4-b]pyridine-5-carboxylate
L'activité catalytique de l'AC-SO3H a été étudiée pour la synthèse de l'éthyl 6-amino-3-méthyl-1,4-diphényl-4,5,6,7-tétrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Ceci a été réalisé en utilisant le 6-amino-3-méthyl-1,4-diphényl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile et l'aniline .
Orientations Futures
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .
Mécanisme D'action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s worth noting that electron-donating groups (edgs) at position 7 on the fused ring of related compounds improve both the absorption and emission behaviors . This suggests that Pyrazolo[1,5-a]pyrazine-3-carbonitrile may interact with its targets in a similar manner, leading to changes in absorption and emission properties.
Biochemical Pathways
Related compounds have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that this compound may affect similar biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been noted for their tunable photophysical properties , which could potentially impact their bioavailability.
Result of Action
Related compounds have been identified as strategic compounds for optical applications , suggesting that this compound may have similar effects.
Action Environment
Related compounds have been noted for their stability under exposure to extreme ph , suggesting that this compound may exhibit similar stability characteristics.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIXBTSGEJAYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
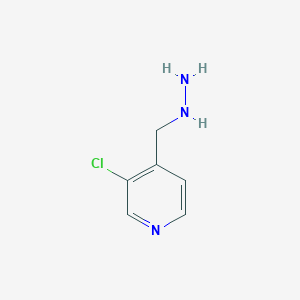

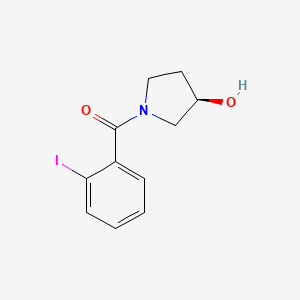


![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)

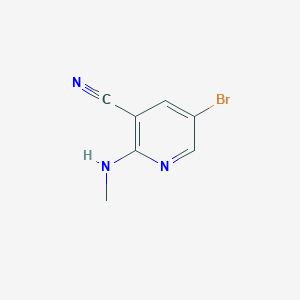
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
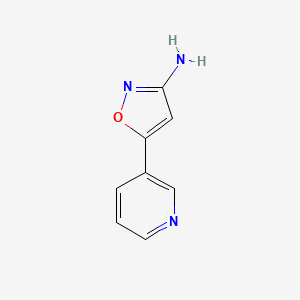
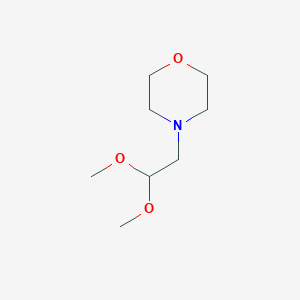
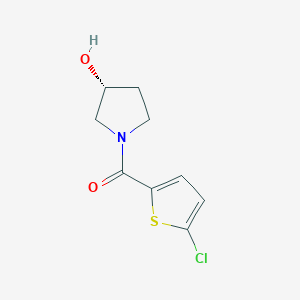
![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

